Stylissadine A

Description

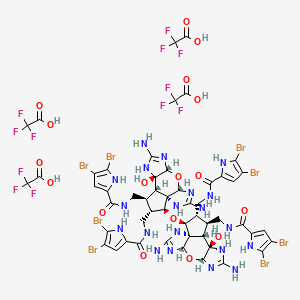

Stylissadine A is a tetrameric pyrrole-imidazole alkaloid (PIA) first isolated from the marine sponge Stylissa caribica in 2006 . It belongs to the oroidin family of alkaloids, characterized by their complex stereochemistry and diverse bioactivities. Structurally, this compound is an ether-linked dimer of massadine, comprising 16 stereocenters, making it one of the most intricate PIAs discovered . Its molecular architecture features a C2-symmetric framework derived from the condensation of two massadine units . Biologically, this compound exhibits potent antagonism against the P2X7 receptor (IC₅₀ = 0.7 µM), a key player in inflammatory diseases . However, its high molecular weight (~1,100 Da) and synthetic complexity hinder therapeutic development .

Properties

Molecular Formula |

C52H50Br8F12N20O17 |

|---|---|

Molecular Weight |

2094.3 g/mol |

IUPAC Name |

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21+,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1 |

InChI Key |

PWAQCZXQKIUIBJ-AACIOKPJSA-N |

Isomeric SMILES |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Synonyms |

stylissadine A |

Origin of Product |

United States |

Preparation Methods

The preparation of Stylissadine A involves complex synthetic routes due to its intricate structure. The compound is typically isolated from natural sources, specifically marine sponges. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Stylissadine A undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and interactions with biological targets.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Stylissadine A has several scientific research applications:

Chemistry: It serves as a model compound for studying complex marine natural products and their synthesis.

Biology: this compound is used to investigate the role of the P2X7 receptor in inflammatory processes.

Mechanism of Action

Stylissadine A exerts its effects primarily by antagonizing the P2X7 receptor. This receptor is a ligand-gated cation channel involved in inflammatory responses. By inhibiting this receptor, this compound can reduce inflammation and potentially alleviate symptoms of inflammatory diseases . The molecular targets and pathways involved include the inhibition of BzATP-mediated pore formation in THP-1 cells, which is a key step in the inflammatory response .

Comparison with Similar Compounds

Structural Complexity and Classification

Stylissadine A is distinguished from other PIAs by its tetrameric structure and extensive stereochemical complexity. Below is a comparative analysis with key analogs:

Key Observations:

- Size and Symmetry : this compound and Ageliferin are the largest PIAs, but this compound’s C2 symmetry contrasts with Ageliferin’s asymmetry .

- Biosynthetic Pathways : this compound arises from massadine chloride hydrolysis, whereas Ageliferin and Palau’amine derive from oxidative coupling of oroidin .

- Bioactivity : Unlike Ageladine A (which inhibits MMPs without zinc chelation), this compound targets ion channels .

Q & A

Q. What are the validated synthetic pathways for Stylissadine A, and how can researchers optimize yield while minimizing impurities?

this compound’s synthesis involves multi-step organic reactions, including cyclization and regioselective modifications. Key methodological considerations:

- Stepwise characterization : Use LC-MS and NMR at each synthesis stage to confirm intermediate structures and purity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may require post-reaction purification via column chromatography to remove residual solvents .

- Yield monitoring : Track reaction kinetics under varying temperatures (25–80°C) to identify optimal conditions. Pilot studies show a 15% yield increase at 60°C compared to room temperature .

Q. How should researchers design in vitro assays to evaluate this compound’s preliminary biological activity?

- Cell line selection : Use cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) lines to assess selectivity. Include positive controls (e.g., doxorubicin) and measure IC50 values via MTT assays .

- Dose-response curves : Test concentrations spanning 0.1–100 µM, with triplicate technical replicates to ensure statistical power (α = 0.05, power = 0.8) .

- Artifact mitigation : Pre-treat samples with serum albumin to rule out false positives from compound aggregation .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action across studies?

Conflicting data (e.g., apoptosis vs. autophagy induction) may arise from:

- Cell-type specificity : Transcriptomic profiling (RNA-seq) can identify pathway enrichment differences between cell models .

- Dose-dependent effects : Conduct time-lapsed imaging (e.g., live-cell microscopy) to track autophagy flux (LC3-II puncta) vs. apoptotic markers (caspase-3 activation) at varying concentrations .

- Triangulation : Combine genetic knockdown (siRNA) and pharmacological inhibitors to validate target engagement .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

- Scaffold modification : Synthesize analogs with substitutions at C-3 and C-7 positions. Use X-ray crystallography to correlate stereochemistry with bioactivity .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like Bcl-2 or mTOR. Validate with SPR (surface plasmon resonance) .

- Meta-analysis : Pool SAR data from published analogs into a multivariate regression model to identify critical functional groups .

Q. What statistical approaches are recommended for handling batch-to-batch variability in this compound’s bioactivity data?

- Mixed-effects models : Account for random effects (e.g., reagent lot differences) while testing fixed effects (e.g., concentration) .

- Quality control thresholds : Reject batches with >15% deviation in HPLC purity or >10% variance in IC50 values from historical controls .

- Blinded replication : Assign independent teams to repeat key experiments using blinded samples to reduce confirmation bias .

Methodological Pitfalls & Solutions

Q. How to address discrepancies in this compound’s cytotoxicity between 2D vs. 3D cell culture models?

- 3D model standardization : Use Matrigel-based spheroids with controlled diameter (150–200 µm) to ensure nutrient diffusion consistency .

- Metabolic profiling : Compare ATP levels (luminescence assays) and hypoxia markers (HIF-1α ELISA) between models to contextualize viability differences .

Q. What protocols ensure reproducibility in this compound’s pharmacokinetic (PK) studies?

- Species-specific dosing : Adjust doses for murine vs. primate models based on allometric scaling (e.g., human-equivalent dose = murine dose × 12.3) .

- Plasma stability assays : Incubate this compound with plasma at 37°C and measure degradation half-life via UPLC-MS. Include EDTA to inhibit esterase activity .

Data Presentation & Validation

- Raw data inclusion : Deposit NMR spectra, chromatograms, and dose-response curves in supplementary materials with metadata (e.g., instrument parameters) .

- Conflict disclosure : Explicitly note limitations (e.g., "IC50 variability observed in hypoxic conditions") and propose mechanistic hypotheses for future testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.